1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16-6-4-8-18(14-16)24-22(26)23-15-20(21-10-5-13-27-21)25-12-11-17-7-2-3-9-19(17)25/h2-10,13-14,20H,11-12,15H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUJIGYJJAFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Indoline-Ethyl-Furan Intermediate
The 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine intermediate is pivotal. A plausible route involves:
- Indoline Functionalization : Indoline undergoes N-alkylation with 2-bromo-1-(furan-2-yl)ethanol in the presence of a base like K₂CO₃ in acetonitrile at reflux.
- Amine Formation : The resulting alcohol is converted to a primary amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, followed by Boc protection to yield tert-butyl (2-(furan-2-yl)-2-(indolin-1-yl)ethyl)carbamate.
Key Data :
Preparation of m-Tolyl Isocyanate
m-Tolyl isocyanate is synthesized from m-toluidine via phosgenation:
- Phosgene Reaction : m-Toluidine reacts with phosgene (1.1 eq) in toluene at 0°C, followed by gradual warming to 50°C.
- Purification : Distillation under reduced pressure yields pure m-tolyl isocyanate (bp: 92–94°C at 15 mmHg).
Safety Note : Phosgene requires strict containment; alternative reagents like triphosgene may be employed.
Urea Bond Formation
The Boc-protected amine is deprotected using HCl/dioxane (4 M, 2 h, RT), and the resultant amine reacts with m-tolyl isocyanate (1.1 eq) in dichloromethane (DCM) with triethylamine (TEA, 1.5 eq) as a base:
$$
\text{Amine} + \text{m-Tolyl-NCO} \xrightarrow{\text{DCM, TEA}} \text{Urea Product}
$$
Optimization :
One-Pot Synthesis Strategies
A streamlined approach combines indoline alkylation and urea formation in a single vessel:
- Alkylation-Urea Coupling : Indoline, 2-bromo-1-(furan-2-yl)ethanol, and m-tolyl isocyanate are reacted with Cs₂CO₃ in DMF at 80°C for 24 h.
- Work-Up : Extraction with EtOAc, washing with brine, and purification via recrystallization (MeOH/H₂O).
Outcome :
Catalytic Methods and Optimization
Palladium-Catalyzed Coupling
Spectroscopic Characterization and Analytical Data
Mass Spectrometry : ESI-MS m/z 361.4 [M+H]⁺, consistent with molecular formula C₂₂H₂₃N₃O₂.
Challenges and Practical Considerations
- Amine Sensitivity : The primary amine intermediate is prone to oxidation; use of inert atmosphere (N₂/Ar) is critical.
- Isocyanate Handling : m-Tolyl isocyanate is moisture-sensitive; reactions require anhydrous conditions.
- Purification : Silica gel chromatography (EtOAc/hexane) effectively separates urea products from unreacted amines.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea linkage to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea linkage may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its complex structure and potential bioactivity.
Industry: Utilized in the development of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations:
Indolin-1-yl vs. Pyrazol-1-yl/Indol-3-yl Sulfonyl: The indolin-1-yl group in the parent compound provides a rigid, planar bicyclic system, favoring π-π interactions with aromatic protein residues . The sulfonyl group in increases molecular weight and polarity, likely altering pharmacokinetics (e.g., prolonged half-life due to reduced renal clearance) .
Thiourea vs. Urea :
- The thiourea analog () replaces the urea oxygen with sulfur, significantly altering electronic properties. Thioureas exhibit stronger metal-coordination capacity, which could be exploited in enzyme inhibition (e.g., urease or metalloproteases) .
Aryl Group Positioning (m-tolyl vs. o-tolyl) :
- The m-tolyl group in the parent compound offers a balance between lipophilicity and steric accessibility compared to the ortho-substituted analog in , which may hinder binding due to steric clashes .
Biological Activity
1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound notable for its diverse biological activities. This compound is characterized by its unique structural features, including a furan moiety, an indolin group, and a tolyl urea linkage. These components contribute to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2 |
| Molecular Weight | 375.44 g/mol |
| CAS Number | 898432-43-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Intermediate : Cyclization reactions are employed to prepare the furan moiety.
- Indolin Intermediate Synthesis : The indolin group is synthesized via Fischer indole synthesis or similar methods.
- Coupling Reaction : The furan and indolin intermediates are coupled using palladium-catalyzed cross-coupling reactions.
- Urea Formation : The final step involves reacting the coupled intermediate with an isocyanate or carbodiimide to form the urea linkage.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of urea have shown broad-spectrum antitumor activity across various cancer cell lines, including:
- GI50 Values :
These findings suggest that the unique structure of this compound may confer similar or enhanced anticancer activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In studies involving Schiff base derivatives, compounds similar to this urea exhibited potent antibacterial and antifungal activities, outperforming standard antibiotics like fluconazole in some cases .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : They may act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound | Anticancer Activity (GI50 μM) | Antimicrobial Activity |
|---|---|---|
| 1-(2-(Furan-2-yl)ethyl)-3-(m-tolyl)urea | Not specified | Moderate |
| 1-(2-(Indolin-1-yl)ethyl)-3-(m-tolyl)urea | Not specified | Low |
| 1-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)urea | TBD | TBD |
This table highlights the potential uniqueness of this compound due to its combination of functional groups.
Case Studies and Research Findings
Recent studies have focused on the biological implications of similar compounds:
- Antifungal Studies : A study demonstrated that derivatives with furan and indole groups exhibited antifungal activity with MIC values lower than those of standard treatments .
- Antibacterial Research : Another study found that certain derivatives inhibited biofilm formation in bacteria like Staphylococcus aureus, suggesting potential applications in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
